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molecular formula C6H9N3O B1320687 2-Hydrazinyl-3-methoxypyridine CAS No. 210992-34-0

2-Hydrazinyl-3-methoxypyridine

Cat. No. B1320687
M. Wt: 139.16 g/mol
InChI Key: PCGPJDDXEJWUMZ-UHFFFAOYSA-N
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Patent
US08546376B2

Procedure details

A stirred solution of 2-chloro-3-methoxypyridine (4.86 g, 33.8 mmol) in hydrazine hydrate (40 mL) was heated under reflux for 1.5 hours. After cooling to RT, the reaction mixture was evaporated to dryness. The resulting residue was partitioned between 10% MeOH in CHCl3 and 40% w/v aqueous potassium carbonate. The aqueous phase was isolated and extracted twice with 10% MeOH in CHCl3. The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (2.7 g, 57%) as a buff solid. 1H NMR (300 MHz, DMSO-d6): δ 7.65 (dd, J=5.1 and 1.3 Hz, 1H), 6.99 (dd, J=7.7 and 1.3 Hz, 1H) overlapped with 6.98 (br s, 1H), 6.56 (dd, J=7.6 and 5.1 Hz, 1H), 4.05 (br s, 2H), 3.76 (s, 3H). LCMS (Method A): RT=0.34 min, [M+H]+=140.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1.O.[NH2:11][NH2:12]>>[CH3:9][O:8][C:7]1[C:2]([NH:11][NH2:12])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.86 g
Type
reactant
Smiles
ClC1=NC=CC=C1OC
Name
Quantity
40 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between 10% MeOH in CHCl3 and 40%
CUSTOM
Type
CUSTOM
Details
The aqueous phase was isolated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 10% MeOH in CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC=CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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